molecular formula C13H13NO4 B12828513 4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid

4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid

Cat. No.: B12828513
M. Wt: 247.25 g/mol
InChI Key: AELIYSNGIYQIQQ-UHFFFAOYSA-N
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Description

4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid is an organic compound belonging to the class of indolyl carboxylic acids and derivatives. This compound features an indole ring, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction. In this process, 5-methoxyindole reacts with squaric acid dichloride in anhydrous diethyl ether, resulting in the formation of the desired compound . The reaction conditions typically do not require a Lewis acid catalyst, and the product precipitates readily from the reaction mixture.

Chemical Reactions Analysis

4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. One known target is the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression related to metabolism and inflammation . The compound’s effects are mediated through binding to this receptor, leading to changes in cellular processes.

Comparison with Similar Compounds

4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid

InChI

InChI=1S/C13H13NO4/c1-18-8-2-3-11-9(6-8)10(7-14-11)12(15)4-5-13(16)17/h2-3,6-7,14H,4-5H2,1H3,(H,16,17)

InChI Key

AELIYSNGIYQIQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)CCC(=O)O

Origin of Product

United States

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